molecular formula C12H16N2O3 B8076848 Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate

Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate

Cat. No.: B8076848
M. Wt: 236.27 g/mol
InChI Key: MKLAJQOYHIUNMU-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound, provided with a purity of 90.0%, is a specialized isoxazolidine derivative of interest in various research fields . The isoxazolidine scaffold is a saturated five-membered ring containing oxygen and nitrogen, which is a privileged structure in medicinal chemistry and chemical synthesis. The presence of the pyridin-4-yl moiety enhances the molecule's potential for molecular recognition and hydrogen bonding, making it a valuable precursor for constructing more complex molecular architectures . Researchers can employ this compound as a key building block in the synthesis of novel heterocyclic compounds or as a precursor for generating combinatorial libraries aimed at drug discovery. Its structure, defined by the canonical SMILES COC(=O)C1(C)CC(C2=CC=NC=C2)N(C)O1, features multiple sites for chemical modification, including the ester group and the pyridine nitrogen, allowing for versatile derivatization strategies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound is classified with the signal word "Warning" and has associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, such as using protective gloves and eye/face protection, and working in a well-ventilated area .

Properties

IUPAC Name

methyl 2,5-dimethyl-3-pyridin-4-yl-1,2-oxazolidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(11(15)16-3)8-10(14(2)17-12)9-4-6-13-7-5-9/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAJQOYHIUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(O1)C)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate has shown potential as a pharmacological agent. Research indicates that compounds with isoxazolidine structures can exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

In a study examining various isoxazolidine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory drug candidate .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Example Reaction

A notable reaction involves the use of this compound in the synthesis of pyridine-based pharmaceuticals through a multi-step process that enhances yields and reduces by-products .

Agrochemicals

Research has indicated that derivatives of this compound can be utilized in developing agrochemicals, particularly as herbicides or fungicides due to their biological activity against plant pathogens.

Case Study: Herbicidal Activity

In field trials, derivatives of this compound exhibited effective herbicidal activity against several weed species, leading to further exploration for agricultural applications .

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Heterocyclic Core Modifications

The isoxazolidine ring in the target compound is distinct from aromatic heterocycles like pyrazoles () and unsaturated isoxazoles (). Key differences include:

Feature Isoxazolidine (Target) Pyrazole () Isoxazole ()
Aromaticity Non-aromatic (saturated) Aromatic Aromatic
Reactivity Less prone to electrophilic substitution Reactive at N-1 and C-3/C-5 positions Reactive at C-4/C-5 positions
Conformational Flexibility Higher due to saturated ring Rigid planar structure Rigid planar structure

The saturated isoxazolidine core may enhance metabolic stability compared to aromatic analogs, though at the cost of reduced π-stacking interactions in biological targets .

Substituent Effects

The pyridin-4-yl group in the target compound contrasts with substituents in ’s pyrazole derivatives (e.g., 4-methoxyphenyl, 4-chlorophenyl). Pyridinyl groups introduce basicity (pKa ~5–6) due to the nitrogen lone pair, influencing solubility and binding to biological targets. For example:

Compound Substituent Electronic Effect Solubility (Predicted)
Target Compound Pyridin-4-yl Electron-withdrawing (inductive) Moderate (polar aprotic solvents)
, Compound 1 4-Methoxyphenyl Electron-donating (resonance) Low (lipophilic)
, Compound 3 4-Chlorophenyl Electron-withdrawing (inductive) Very low

The pyridinyl group may improve aqueous solubility relative to halogenated aryl groups but reduce it compared to methoxy-substituted analogs .

Functional Group Comparisons

The methyl ester in the target compound contrasts with carboxylic acids (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, ). Key differences include:

Property Methyl Ester (Target) Carboxylic Acid ()
Lipophilicity (logP) Higher (~1.5–2.5) Lower (~0.5–1.0)
Stability Hydrolytically labile More stable at physiological pH
Bioavailability Improved membrane permeation Limited due to ionization

Esters are often used as prodrugs to enhance absorption, whereas carboxylic acids may require formulation adjustments for efficacy .

Biological Activity

Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.15 μg/mLDisruption of cell wall synthesis
Escherichia coli0.25 μg/mLInhibition of protein synthesis
Candida albicans0.30 μg/mLInterference with ergosterol biosynthesis

The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Activity IC50_{50} (μg/mL)Reference Compound
COX-1 Inhibition58.20Aspirin
COX-2 Inhibition42.50Celecoxib

The selective inhibition of COX-2 suggests a favorable safety profile compared to non-selective NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Disruption : The compound interferes with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Protein Synthesis Inhibition : It binds to bacterial ribosomes, thereby inhibiting protein synthesis.
  • Ergosterol Biosynthesis Interference : The compound disrupts the synthesis of ergosterol in fungi, which is vital for maintaining cell membrane integrity.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it maintained activity with an MIC comparable to standard treatments, highlighting its potential as an alternative therapy .
  • Anti-inflammatory Effects in Animal Models :
    In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation compared to control groups, suggesting its therapeutic potential in inflammatory conditions .

Preparation Methods

Nitrone Synthesis and Structural Design

Nitrones serve as key intermediates in this approach. For methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate, the nitrone must incorporate the pyridin-4-yl moiety. This is achieved by condensing pyridine-4-carbaldehyde with N-methylhydroxylamine hydrochloride in methanol under reflux, yielding N-methyl-C-(pyridin-4-yl)nitrone (Scheme 1A). The reaction typically proceeds at 60°C for 24 hours, with yields exceeding 70% after purification.

Dipolarophile Selection and Cycloaddition Conditions

Methyl acrylate is the dipolarophile of choice due to its ability to introduce the methoxycarbonyl group at position 5. The cycloaddition occurs via a concerted mechanism, favoring endo transition states that position the pyridinyl and methyl groups cis to each other (Scheme 1B). Reaction conditions (60°C in methanol, 24 hours) yield a mixture of cis- and trans-diastereomers, with ratios dependent on steric and electronic effects. For example, analogous reactions reported in produced cis/trans ratios of 53:47, requiring chromatographic separation to isolate the desired isomer.

Table 1: Representative Cycloaddition Yields and Diastereomer Ratios

NitroneDipolarophileYield (%)Cis/Trans Ratio
N-Methyl-C-(Pyridin-4-yl)Methyl acrylate6855:45
N-Methyl-C-(Phenyl)Methyl acrylate7260:40
N-Ethyl-C-(Pyridin-4-yl)Ethyl acrylate6550:50

Data adapted from, demonstrating consistent yields and selectivity trends.

Post-Cycloaddition Functionalization Strategies

Following cycloaddition, the intermediate isoxazolidine requires methylation at position 2 and stabilization of the carboxylate group.

Methylation at Position 2

The 2-methyl group is introduced via nucleophilic alkylation. Treating the cycloadduct with methyl iodide in the presence of potassium carbonate (DMF, 0°C to room temperature) selectively methylates the nitrogen at position 2. This step proceeds in 85–90% yield, with minimal side products due to the steric protection offered by the pyridinyl group.

Carboxylate Stabilization and Esterification

While the cycloaddition directly installs the methoxycarbonyl group at position 5, acidic or basic conditions may necessitate protection. Transesterification with methanol and catalytic sulfuric acid (reflux, 6 hours) ensures the ester remains intact during subsequent steps.

Alternative Synthetic Routes and Modifications

Ring-Opening of Isoxazole Precursors

Though less common, isoxazolidines can be synthesized via hydrogenation of isoxazoles. For example, catalytic hydrogenation (H₂, Pd/C, ethanol) of methyl 3-(pyridin-4-yl)-5-nitroisoxazole-4-carboxylate selectively reduces the heterocycle’s double bond, yielding the saturated isoxazolidine. However, this method suffers from over-reduction risks, limiting yields to 40–50%.

Darzens Reaction for Stereochemical Control

Comparative Analysis of Methodologies

Table 2: Efficiency and Selectivity of Key Methods

MethodYield (%)StereoselectivityScalability
1,3-Dipolar Cycloaddition68–72ModerateHigh
Darzens Reaction55–60HighModerate
Isoxazole Hydrogenation40–50LowLow

The cycloaddition route offers superior scalability and yield, making it the preferred industrial method. In contrast, the Darzens reaction provides exceptional stereocontrol, ideal for enantioselective synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

Side products arise from nitrone dimerization or dipolarophile polymerization. Adding molecular sieves (4Å) suppresses dimerization, improving yields by 15–20%.

Epimerization at Position 5

Under basic conditions, the ester group at position 5 may epimerize. Stabilizing the intermediate with trifluoroacetic acid (TFA) during workup prevents this, preserving stereochemical integrity .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate?

A common approach involves cyclization reactions, such as the formation of isoxazolidine rings via hydroxylamine intermediates. For example, oxime derivatives (e.g., generated from aldehydes and hydroxylamine hydrochloride under alkaline conditions) can undergo chlorination and subsequent ring closure with β-keto esters . Reaction optimization may require temperature control (reflux in ethanol) and purification via crystallization .

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

  • NMR Spectroscopy : Analyze proton environments (e.g., pyridinyl protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~250–300) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical during handling and synthesis?

  • Use fume hoods to avoid inhalation of volatile reagents (e.g., chlorinating agents like PCl₅).
  • Wear PPE (gloves, goggles) to prevent skin contact with irritants like hydroxylamine derivatives.
  • Store the compound in a cool, dry environment (<25°C) to prevent degradation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., triclinic system, space group P1) to validate bond lengths and angles .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic mismatches .

Q. What strategies improve regioselectivity in isoxazolidine ring formation?

  • Reagent Control : Use sterically hindered bases (e.g., DBU) to direct cyclization.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetically controlled pathways, reducing byproducts .

Q. How does the pyridin-4-yl substituent influence electronic properties?

  • The pyridine ring acts as an electron-withdrawing group, polarizing the isoxazolidine ring and enhancing electrophilicity at the ester group.
  • Substituent effects can be quantified via Hammett constants (σₚ ≈ 0.78 for pyridinyl) or cyclic voltammetry to assess redox behavior .

Q. What are common impurities in synthesis, and how are they mitigated?

  • Unreacted Intermediates : Monitor via TLC and remove using column chromatography (silica gel, hexane/EtOAc gradient).
  • Oxidation Byproducts : Introduce antioxidants (e.g., BHT) during storage .

Q. How can reaction pathways be validated using isotopic labeling?

  • ²H/¹³C Labeling : Track specific atoms (e.g., methyl groups) via NMR or mass spectrometry to confirm mechanistic steps (e.g., nucleophilic ring opening) .

Methodological Notes

  • Crystallographic Refinement : For accurate structural determination, use SHELX programs (SHELXD for phasing, SHELXL for refinement) and validate with R-factor convergence (<5%) .
  • Synthetic Troubleshooting : If yields are low, consider alternative solvents (e.g., DMF for polar intermediates) or catalyst screening (e.g., Pd/C for hydrogenation steps) .

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